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Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor that has
emerged as a significant therapeutic target, primarily for its role in mediating anti-fibrotic
effects.[1] Its endogenous ligand, the peptide hormone relaxin (specifically human relaxin-2,
H2-relaxin), has demonstrated potent anti-fibrotic, vasodilatory, angiogenic, and anti-
inflammatory properties in numerous preclinical studies.[2][3] These effects have positioned
RXFP1 agonists as promising candidates for treating a range of fibrotic diseases affecting the
heart, lungs, kidneys, and liver.[3][4]

The therapeutic potential of this pathway has driven the development of agents like "serelaxin,”
a recombinant form of human relaxin-2, and novel small-molecule agonists such as ML290.[5]
[6][7] However, the translation of these agonists from bench to bedside relies on robust and
relevant preclinical disease models that can accurately predict efficacy and inform clinical trial
design. A key challenge in preclinical testing arose with small molecules like ML290, which
activate human RXFP1 but not the rodent equivalent, necessitating the development of
specialized "humanized" mouse models expressing the human receptor.[8][9][10]

This technical guide provides a comprehensive overview of the core preclinical models used to
evaluate the efficacy of RXFP1 agonists. It details the experimental protocols for inducing
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fibrosis in various organ systems, summarizes key quantitative outcomes, and illustrates the

underlying signaling pathways and experimental workflows.

RXFP1 Signaling Pathways

Activation of RXFP1 by an agonist like relaxin initiates a complex network of intracellular
signaling cascades. While classically coupled to Gas to increase cyclic adenosine
monophosphate (CAMP) levels, RXFP1 signaling is pleiotropic and cell-type dependent.[3] Key
pathways include the inhibition of pro-fibrotic transforming growth factor-beta (TGF-3)/Smad
signaling, a central driver of fibrosis, and the activation of nitric oxide (NO) production, which
contributes to vasodilation and anti-fibrotic outcomes.[11][12] There is also significant crosstalk
with other pathways, including angiotensin Il receptor signaling, which can modulate the anti-
fibrotic response.[12][13]
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Caption: RXFP1 agonist signaling cascade leading to anti-fibrotic effects.

General Experimental Workflow for Fibrosis Models

The evaluation of anti-fibrotic agents in preclinical models typically follows a standardized
workflow. This involves inducing organ-specific injury in susceptible animal strains, followed by
treatment with the therapeutic agent (e.g., an RXFP1 agonist). The treatment can be
administered prophylactically (before or at the time of injury) or therapeutically (after fibrosis is
established) to assess its preventative or restorative effects, respectively.[2]
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Caption: Generalized workflow for in vivo preclinical fibrosis studies.
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Cardiac Fibrosis Models

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) in the
heart muscle, leads to stiffness and dysfunction.[14] RXFP1 agonists have been shown to
reverse established cardiac fibrosis and inhibit the proliferation and differentiation of cardiac
fibroblasts into myofibroblasts.[14][15]

Common Models

o Surgical/Pressure Overload: Ascending Aortic Constriction (AAC) mimics pressure overload
conditions like hypertension.[6]

o Chemical Induction: Continuous infusion of agents like Angiotensin Il (ATII) or Isoproterenol
(a B-adrenoceptor agonist) induces hypertension and subsequent fibrosis.[2][6]

o Genetic Models: Relaxin-deficient (RIn1-/-) mice develop age-related cardiac fibrosis,
providing a model to study the restorative effects of exogenous agonists.[2][14]

Experimental Protocol: Angiotensin Il (ATIl)-Induced
Cardiac Fibrosis

This protocol is adapted from methodologies described in studies evaluating serelaxin.[6]
e Animal Model: Adult male mice (e.g., C57BL/6 strain, 8-12 weeks old).
e Fibrosis Induction:

o Anesthetize the mouse using isoflurane.

o Implant a subcutaneous osmotic minipump (e.g., Alzet Model 2004) calibrated to deliver
ATII at a rate of ~1.0-2.0 mg/kg/day for 14-28 days. This creates a sustained hypertensive
state leading to cardiac fibrosis.

o RXFP1 Agonist Administration:

o For therapeutic evaluation, a second osmotic minipump is implanted 7-14 days after the
initial ATIl pump.
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o This pump delivers the RXFP1 agonist (e.g., serelaxin at ~0.5 mg/kg/day) for the
remainder of the study period. A vehicle control group receives a pump with saline.

o Endpoint Analysis (at 28 days):

[¢]

Hemodynamic Measurement: Measure blood pressure and heart rate.

o Tissue Collection: Euthanize animals and perfuse hearts with saline. Collect heart tissue
for analysis.

o Histological Analysis: Fix heart sections in formalin, embed in paraffin, and stain with
Picrosirius Red or Masson's Trichrome to quantify collagen deposition (fibrotic area).

o Molecular Analysis: Use remaining tissue for gqPCR or Western blot to measure expression
of fibrotic markers (e.g., Collal, Acta2 [a-SMA]) and components of the RXFP1 signaling
pathway.

Quantitative Data Summary: Cardiac Fibrosis
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Model RXFP1 Agonist Key Outcome Reference
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[32-adrenergic 58% decrease in
receptor Relaxin collagen [14][15]
overexpression overexpression.
o Reduced cardiac
Isoprenaline-induced ] ] ) o
) Relaxin fibrosis and injury [2]
cardiomyopathy )
biomarkers.
) ) Dose-dependent
Ascending Aortic _ o _
o Serelaxin reduction in cardiac [6]
Constriction (AAC) i )
fibrosis.
Significant anti-fibrotic
) ) effect and inhibition of
Angiotensin Il (ATII) ) )
Serelaxin endothelial-to- [6]

Infusion

mesenchymal
transition (EndMT).

Pulmonary Fibrosis Models

Pulmonary fibrosis involves scarring of the lung tissue, leading to progressive respiratory

failure. RXFP1 agonists have demonstrated efficacy in reducing collagen accumulation and

alveolar thickening in preclinical lung fibrosis models.[4][16]

Common Models

o Chemical Induction: A single intra-tracheal instillation of bleomycin is the most widely used

method to induce lung injury and subsequent fibrosis, mimicking aspects of idiopathic

pulmonary fibrosis (IPF).[16][17][18][19]

o Genetic Models: Aged relaxin-deficient mice spontaneously develop pulmonary fibrosis,

which is reversible with relaxin treatment.[4][20]
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Experimental Protocol: Bleomycin-Induced Pulmonary
Fibrosis

This protocol is based on standard procedures for inducing pulmonary fibrosis in mice.[19][21]
e Animal Model: Adult C57BL/6 mice (8-10 weeks old).
 Fibrosis Induction:

o Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).

o Expose the trachea via a small incision.

o Using a fine-gauge needle, instill a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in
a small volume of sterile saline (~50 pL) directly into the trachea. Suture the incision.

o RXFP1 Agonist Administration:
o Treatment can begin prophylactically or therapeutically (e.g., 7-12 days post-bleomycin).

o Administer the RXFP1 agonist via subcutaneous injection, osmotic minipump, or, more
recently, via inhalation of specialized formulations.[18] A control group receives vehicle.

» Endpoint Analysis (at 14 or 21 days):
o Tissue Collection: Euthanize animals and collect lung tissue.

o Histological Analysis: Stain lung sections with Masson's Trichrome to visualize fibrosis and
assess the extent of architectural distortion using a semi-quantitative scoring system (e.g.,
Ashcroft score).

o Biochemical Analysis: Measure total lung collagen content using a hydroxyproline assay,
which provides a quantitative measure of fibrosis.[16]

o Molecular Analysis: Perform gPCR on lung homogenates to quantify mRNA levels of
Collal, Acta2, and Tgfbl.

Quantitative Data Summary: Pulmonary Fibrosis
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Model RXFP1 Agonist

Key Outcome Reference
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levels.
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fibrosis.
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Single inhalation
administration
protected against

iy [18]
collagen deposition
and architectural

distortion.

Relaxin-deficient mice Relaxin
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associated pulmonary [4]

fibrosis.

Renal Fibrosis Models

Renal fibrosis is the common final pathway for nearly all forms of chronic kidney disease

(CKD), leading to the loss of renal function. RXFP1 and its receptor are expressed in the

kidney, and relaxin has been shown to improve renal function and attenuate fibrosis.[12][22]

Common Models

o Surgical Induction: Unilateral Ureteral Obstruction (UUQO) is a rapid and robust model of

tubulointerstitial fibrosis. Renal mass reduction via surgery is another common model.[17]

o Chemical Induction: Administration of nephrotoxic agents like bromoethylamine can induce

renal interstitial fibrosis.[17]
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» Genetic/Disease Models: Relaxin-deficient mice (RIn1-/-) and RXFP1-deficient mice
(Rxfpl-/-) exhibit age-related progression of renal fibrosis.[22]

Experimental Protocol: Unilateral Ureteral Obstruction
(UUO)

The UUO model is widely used to study the mechanisms of renal fibrosis and the effects of
anti-fibrotic therapies.

¢ Animal Model: Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
e Fibrosis Induction:
o Anesthetize the animal and make a flank incision to expose the left kidney and ureter.

o Ligate the left ureter at two points using surgical silk. This complete obstruction leads to
progressive fibrosis of the obstructed kidney over 7-14 days. The contralateral (right)
kidney serves as an internal control.

o RXFP1 Agonist Administration:

o Administer the RXFP1 agonist (e.g., relaxin, serelaxin) daily via subcutaneous or
intraperitoneal injection, or via continuous infusion with an osmotic minipump, starting from
the day of surgery.

o Endpoint Analysis (at 7 or 14 days post-UUO):

o

Tissue Collection: Euthanize animals and harvest both the obstructed (left) and
contralateral (right) kidneys.

o

Histological Analysis: Stain kidney sections with Masson's Trichrome or Picrosirius Red to
qguantify the area of tubulointerstitial fibrosis.

o

Immunohistochemistry: Stain for markers of myofibroblast activation (a-SMA) and ECM
proteins (collagen I, fibronectin).
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o Molecular Analysis: Measure mRNA and protein levels of fibrotic (e.g., Tgfbl, Collal) and

anti-fibrotic (e.g., MMPs) markers in kidney homogenates.[4][17]

Quantitative Data Summary: Renal Fibrosis

Model

RXFP1 Agonist

Key Outcome Reference

Bromoethylamine-

Inhibited renal

interstitial fibrosis and

) H2 Relaxin ) [17]
induced (rat) improved glomerular
filtration rate (GFR).
Antiglomerular o ] )
. Inhibited fibronectin
basement membrane H2 Relaxin ) [17]
expression.
(rat)
Reversed age-related
Relaxin-deficient mice  Relaxin renal fibrosis and [11][12]
glomerular sclerosis.
Antifibrotic effects
) were shown to require
Renal Myofibroblasts ] ) ) ]
Serelaxin interaction with the [12][13]

(in vitro)

Angiotensin Il Type 2
Receptor (AT2R).

Hepatic (Liver) Fibrosis Models

Chronic liver injury from various causes (viral, alcoholic, metabolic) can lead to hepatic fibrosis
and ultimately cirrhosis. RXFP1 is expressed in hepatic stellate cells (HSCs), the primary
collagen-producing cells in the liver, and its activation reduces collagen accumulation and HSC

activation.[5][9]

Common Models

o Chemical/Toxicant-Induced: Chronic administration of carbon tetrachloride (CCl4) or

thioacetamide (TAA) are the most common methods for inducing robust liver fibrosis in

rodents.[5][23][24]
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o Cholestatic Liver Injury: Bile Duct Ligation (BDL) causes obstructive cholestasis, leading to
inflammation and fibrosis.[5][25]

e Diet-Induced: Diets such as the methionine-and-choline-deficient (MCD) diet or high-fat diets
can induce non-alcoholic steatohepatitis (NASH) with associated fibrosis.[23][25]

Experimental Protocol: Carbon Tetrachloride (CCla4)-
Induced Liver Fibrosis

This is a widely validated and frequently used model for studying liver fibrosis.[5][24]

e Animal Model: Adult mice (C57BL/6 are susceptible) or rats. For testing human-specific
agonists like ML290, RXFP1-humanized mice are required.[5][9]

e Fibrosis Induction:

o Administer CCla (typically diluted in a carrier oil like corn or olive oil) via intraperitoneal
injection.

o A common regimen is twice-weekly injections for 4-8 weeks to establish progressive
fibrosis.[26]

o RXFP1 Agonist Administration:
o For the small molecule agonist ML290, daily injections are administered.[5][27]

o Treatment can be started after a period of CCla induction (e.g., 4 weeks) to model a
therapeutic intervention on established fibrosis.

e Endpoint Analysis (at the end of the induction period):

o Tissue Collection: Collect blood for liver function tests (e.g., ALT, AST) and harvest the
liver.

o Histological Analysis: Stain liver sections with Picrosirius Red to visualize and quantify
collagen deposition, particularly around portal tracts.[5]

o Immunohistochemistry: Stain for a-SMA to identify activated hepatic stellate cells.[5]
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o Molecular Analysis: Use gPCR to measure gene expression of Collal, Acta2, Timp1, and
Mmp2 in liver tissue.[5]

: itative Data S . Hepatic Fibrosi

Model RXFP1 Agonist Key Outcome Reference

. . Inhibited collagen
CCla-induced (rat) H2 Relaxin o [17]
content and staining.

Significantly reduced
collagen content, a-
SMA expression, and [51127]

cell proliferation

CCla-induced ML290 (small
(hRXFP1 mice) molecule)

around portal ducts.

Resulted in a dramatic
ML290 reduction of type | [5][27]

collagen.

LPS-induced fibrotic

human liver organoids

Consistently

] demonstrated
Multiple models (CCla,
decreased collagen

TAA, BDL, diet- Relaxin ) [5][25][28]
accumulation and

reduced HSC

activation.

induced)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. The actions of relaxin on the human cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

e 3. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://www.clinmedres.org/content/3/4/241
https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://www.endocrine-abstracts.org/ea/0063/ea0063gp223
https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://www.endocrine-abstracts.org/ea/0063/ea0063gp223
https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://www.researchgate.net/figure/Assessment-of-fibrosis-and-RXFP1-mRNA-expression-and-distribution-in-human-liver_fig1_319529368
https://www.researchgate.net/figure/Expression-of-relaxin-receptor-RXFP1-in-activated-hepatic-stellate-cells-A-Expression_fig1_335218254
https://www.benchchem.com/product/b12381362?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6475456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6475456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5406304/
https://pubs.acs.org/doi/full/10.1021/acsmedchemlett.5c00273
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC
[pmc.ncbi.nlm.nih.gov]

5. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver
fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

6. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal
transition via RXFP1 - PMC [pmc.ncbi.nim.nih.gov]

7. AstraZeneca leads the development of small molecule RXFP1 agonists
[synapse.patsnap.com]

8. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

9. Relaxin receptor agonists for treatment of liver fibrosis - Alexander Agoulnik
[grantome.com]

10. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-
Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]

11. Relaxin Prevents Cardiac Fibroblast-Myofibroblast Transition via Notch-1-Mediated
Inhibition of TGF-B/Smad3 Signaling | PLOS One [journals.plos.org]

12. New Targets for Renal Interstitial Fibrosis: Relaxin Family Peptide Receptor 1 -
Angiotensin Type 2 Receptor Heterodimers - PMC [pmc.ncbi.nim.nih.gov]

13. AT1R-AT2R-RXFP1 Functional Crosstalk in Myofibroblasts: Impact on the Therapeutic
Targeting of Renal and Cardiac Fibrosis - PubMed [pubmed.nchbi.nlm.nih.gov]

14. Relaxin modulates cardiac fibroblast proliferation, differentiation, and collagen production
and reverses cardiac fibrosis in vivo - PubMed [pubmed.ncbi.nim.nih.gov]

15. academic.oup.com [academic.oup.com]

16. JCI - Relaxin induces an extracellular matrix-degrading phenotype in human lung
fibroblasts in vitro and inhibits lung fibrosis in a murine model in vivo. [jci.org]

17. Relaxin: Antifibrotic Properties and Effects in Models of Disease | Clinical Medicine &
Research [clinmedres.org]

18. Relaxin-Loaded Inhaled Porous Microspheres Inhibit Idiopathic Pulmonary Fibrosis and
Improve Pulmonary Function Post-Bleomycin Challenges - PubMed
[pubmed.ncbi.nim.nih.gov]

19. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

20. Role of relaxin in regulation of fibrosis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2697124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2697124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6988856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7086357/
https://synapse.patsnap.com/blog/astrazeneca-leads-the-development-of-small-molecule-rxfp1-agonists
https://synapse.patsnap.com/blog/astrazeneca-leads-the-development-of-small-molecule-rxfp1-agonists
https://pmc.ncbi.nlm.nih.gov/articles/PMC6451876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6451876/
https://grantome.com/grant/NIH/R01-DK110167-05
https://grantome.com/grant/NIH/R01-DK110167-05
https://en.gempharmatech.com/content/details100648_5928082.html
https://en.gempharmatech.com/content/details100648_5928082.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063896
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063896
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076695/
https://pubmed.ncbi.nlm.nih.gov/31511361/
https://pubmed.ncbi.nlm.nih.gov/31511361/
https://pubmed.ncbi.nlm.nih.gov/15155573/
https://pubmed.ncbi.nlm.nih.gov/15155573/
https://academic.oup.com/endo/article-abstract/145/9/4125/2878141
https://www.jci.org/articles/view/119099
https://www.jci.org/articles/view/119099
https://www.clinmedres.org/content/3/4/241
https://www.clinmedres.org/content/3/4/241
https://pubmed.ncbi.nlm.nih.gov/37358639/
https://pubmed.ncbi.nlm.nih.gov/37358639/
https://pubmed.ncbi.nlm.nih.gov/37358639/
https://www.jove.com/v/58922/induction-of-mouse-lung-injury-by-endotracheal-injection-of-bleomycin
https://pubmed.ncbi.nlm.nih.gov/19416216/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 21. Expression of RXFP1 Is Decreased in Idiopathic Pulmonary Fibrosis. Implications for
Relaxin-based Therapies - PMC [pmc.ncbi.nim.nih.gov]

e 22. The emerging role of relaxin as a novel therapeutic pathway in the treatment of chronic
kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

o 23. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
o 24. Experimental models of liver fibrosis - PMC [pmc.ncbi.nim.nih.gov]

o 25. researchgate.net [researchgate.net]

e 26. researchgate.net [researchgate.net]

e 27. endocrine-abstracts.org [endocrine-abstracts.org]

o 28. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [preclinical disease models for RXFP1 receptor agonist-
2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381362#preclinical-disease-models-for-rxfp1-
receptor-agonist-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5148141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5148141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3763042/
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1160053/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4705434/
https://www.researchgate.net/figure/Assessment-of-fibrosis-and-RXFP1-mRNA-expression-and-distribution-in-human-liver_fig1_319529368
https://www.researchgate.net/figure/Up-regulation-of-RXFP1-in-fibrotic-human-livers-CCl4-induced-chronic-liver-cirrhosis-in_fig1_330540557
https://www.endocrine-abstracts.org/ea/0063/ea0063gp223
https://www.researchgate.net/figure/Expression-of-relaxin-receptor-RXFP1-in-activated-hepatic-stellate-cells-A-Expression_fig1_335218254
https://www.benchchem.com/product/b12381362#preclinical-disease-models-for-rxfp1-receptor-agonist-2
https://www.benchchem.com/product/b12381362#preclinical-disease-models-for-rxfp1-receptor-agonist-2
https://www.benchchem.com/product/b12381362#preclinical-disease-models-for-rxfp1-receptor-agonist-2
https://www.benchchem.com/product/b12381362#preclinical-disease-models-for-rxfp1-receptor-agonist-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381362?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

